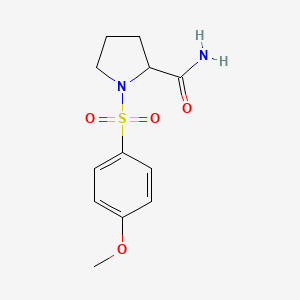
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as MTA-144, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.
Wirkmechanismus
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide inhibits the activity of a protein called heat shock protein 70 (Hsp70), which is overexpressed in many types of cancer cells. Hsp70 plays a critical role in cancer cell survival and proliferation, and its inhibition by N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide leads to cell death. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is a critical process for the growth and spread of cancer cells. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex process that requires expertise in synthetic organic chemistry. Another limitation of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research on N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in clinical trials. The combination of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide with other cancer therapies, such as immunotherapy, is also an area of active research. The identification of biomarkers that can predict the response to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is another important direction for future research.
Synthesemethoden
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is synthesized through a multistep process, starting with the reaction of 4-methyl-2-(o-tolyl)thiazol-5-ylmethylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has the potential to be used as a novel cancer therapy.
Eigenschaften
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-12-7-3-4-8-14(12)19-25-13(2)17(27-19)11-24-18(26)15-9-5-6-10-16(15)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDEPYNTNOQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

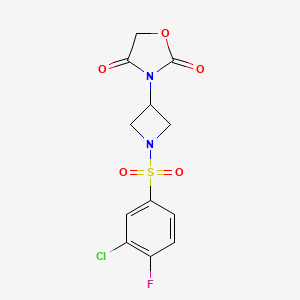


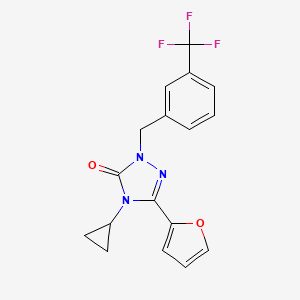

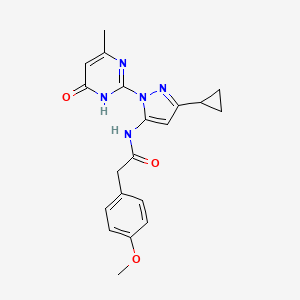
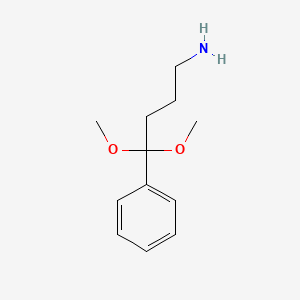
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)
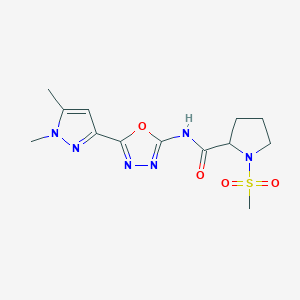
![N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2914687.png)
